Bisacodyl

Vue d'ensemble

Description

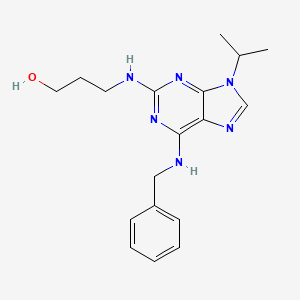

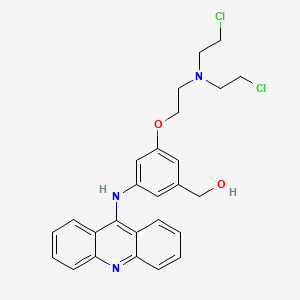

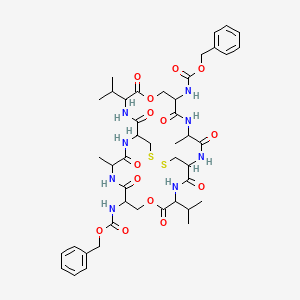

Bisacodyl is an organic compound that is widely used as a stimulant laxative. It is primarily prescribed for the relief of episodic and chronic constipation and for the management of neurogenic bowel dysfunction. Additionally, it is used as part of bowel preparation before medical examinations, such as colonoscopies . This compound is a derivative of triphenylmethane and was first used as a laxative in 1953 due to its structural similarity to phenolphthalein .

Mécanisme D'action

Target of Action

Bisacodyl, a member of the diphenylmethane family, is a stimulant laxative . It primarily targets the smooth muscle of the intestines . The compound’s primary role is to stimulate these muscles, causing normal peristalsis, which results in a bowel movement .

Mode of Action

This compound works by stimulating enteric neurons to cause peristalsis, i.e., colonic contractions . It is also a contact laxative; it increases fluid and salt secretion . The action of this compound on the small intestine is negligible; stimulant laxatives mainly promote evacuation of the colon .

Biochemical Pathways

This compound is deacetylated to the active bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) by an intestinal deacetylase . BHPM can stimulate parasympathetic nerves in the colon directly to increase motility and secretions . This leads to increased water in the intestines, resulting in a bowel movement .

Pharmacokinetics

This compound is metabolized to the same active metabolite bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) in the gut . The apparent plasma clearance of the active metabolite, BHPM, in lactating women after a single 10 mg oral dose is 272 mL/min and after multiple doses is 412 mL/min . The dominant biological half-life of deconjugated BHPM is about 16.5 +/- 4.2 h .

Result of Action

The result of this compound’s action is the relief of occasional constipation and irregularity . It increases the motility and water content of the stool, reducing transit time . This leads to a more regular bowel movement and relief from constipation.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can delay the onset of action of this compound . Furthermore, the pH of the intestinal environment can affect the deacetylation of this compound to its active form, BHPM . Therefore, factors such as diet and gastrointestinal health can influence the action and efficacy of this compound.

Applications De Recherche Scientifique

Bisacodyl has several scientific research applications:

Analyse Biochimique

Biochemical Properties

Bisacodyl plays a significant role in biochemical reactions within the gastrointestinal tract. It is metabolized in the gut to its active form, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) . This active metabolite interacts with the intestinal mucosa, stimulating enteric neurons and causing peristalsis, which leads to bowel movements . This compound also increases the secretion of water and electrolytes into the intestinal lumen, enhancing stool softening and promoting bowel evacuation .

Cellular Effects

This compound exerts its effects primarily on the cells of the colon. It stimulates the enteric neurons, leading to increased colonic motility and peristalsis . Additionally, this compound enhances the secretion of chloride and bicarbonate ions into the intestinal lumen, which in turn increases the water content of the stool . This action helps to soften the stool and facilitate its passage through the colon. This compound’s effects on cellular signaling pathways, gene expression, and cellular metabolism are primarily localized to the gastrointestinal tract and are aimed at promoting bowel movements .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to the active metabolite BHPM in the gut . BHPM stimulates parasympathetic nerves in the colon, leading to increased motility and secretion . This compound also activates adenylate cyclase, increasing cyclic AMP levels, which promotes the active transport of chloride and bicarbonate ions out of cells . This ion transport results in the passive movement of sodium, potassium, and water into the intestinal lumen, further aiding in stool softening and bowel evacuation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is known for its rapid onset of action, typically producing bowel movements within 6 to 12 hours when taken orally and within 15 to 60 minutes when administered rectally . The stability and degradation of this compound are influenced by its formulation, with enteric-coated tablets designed to release the active compound in the colon . Long-term use of this compound can lead to tolerance and reduced efficacy, as well as potential dependence on the laxative for bowel movements .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low to moderate doses of this compound effectively stimulate bowel movements without significant adverse effects . High doses can lead to diarrhea, abdominal cramping, and dehydration . Studies in dogs and cats have shown that this compound is generally well-tolerated when used at appropriate dosages, but excessive use can result in gastrointestinal discomfort and electrolyte imbalances .

Metabolic Pathways

This compound is metabolized in the colon to its active form, BHPM . This active metabolite is further converted in the liver to a glucuronide salt, which is then excreted in the urine . The metabolic pathways of this compound involve the action of intestinal deacetylases and liver enzymes, which facilitate its conversion and elimination from the body . The involvement of these metabolic pathways ensures that this compound exerts its effects locally in the colon without significant systemic absorption .

Transport and Distribution

This compound is transported and distributed within the gastrointestinal tract primarily through its conversion to BHPM in the colon . The enteric-coated formulation of this compound tablets ensures that the active compound is released in the lower intestine, where it can exert its effects . The distribution of this compound is limited to the gastrointestinal tract, with minimal systemic absorption . This localized action helps to reduce the risk of systemic side effects and ensures that this compound’s effects are confined to the colon .

Subcellular Localization

The subcellular localization of this compound and its active metabolite BHPM is primarily within the cells of the intestinal mucosa . BHPM acts on the enteric neurons and the epithelial cells of the colon, stimulating ion transport and secretion . The targeting of this compound to the colon is facilitated by its enteric-coated formulation, which prevents its release in the stomach and small intestine . This targeted delivery ensures that this compound’s effects are localized to the colon, where it can effectively promote bowel movements .

Méthodes De Préparation

The preparation of bisacodyl involves several steps. One method includes the condensation reaction of 2-pyridylaldehyde and phenol using sulphuric acid as a catalyst at temperatures between 0-15°C. The pH is then regulated to 7.0 using 2 mol/L sodium hydroxide, followed by stirring for 2 hours. Ethyl acetate is added, and the mixture is filtered to obtain 4’,4’'-dihydroxydiphenyl-(2-pyridine)-methane. This intermediate is then reacted with methylene dichloride and 2 mol/L sodium hydroxide, with 4-dimethylamino pyridine as a catalyst, and acetic anhydride is added for 0.5 hours at room temperature. The crude product is concentrated and dried, followed by recrystallization with ethanol to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Bisacodyl undergoes several types of chemical reactions, including:

Deacetylation: This compound is deacetylated to its active form, bis-(p-hydroxyphenyl)-pyridyl-2-methane, by an intestinal deacetylase.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are not commonly discussed, its structural components suggest potential reactivity under appropriate conditions.

Substitution: The presence of phenyl groups and a pyridine ring in this compound allows for various substitution reactions, particularly electrophilic aromatic substitution.

Common reagents and conditions used in these reactions include acetic anhydride for acetylation and sodium hydroxide for deacetylation. The major product formed from the deacetylation of this compound is bis-(p-hydroxyphenyl)-pyridyl-2-methane .

Comparaison Avec Des Composés Similaires

Bisacodyl is compared with other stimulant laxatives such as prucalopride, lubiprostone, linaclotide, tegaserod, velusetrag, elobixibat, and sodium picosulfate. This compound has a unique dual mechanism of action, combining prokinetic and secretory effects, which makes it a standard treatment for constipation . Similar compounds include:

Prucalopride: A selective serotonin receptor agonist used for chronic constipation.

Lubiprostone: A chloride channel activator that increases intestinal fluid secretion.

Linaclotide: A guanylate cyclase-C agonist that increases fluid secretion and transit.

Tegaserod: A serotonin receptor agonist used for irritable bowel syndrome with constipation.

Velusetrag: A serotonin receptor agonist with prokinetic properties.

Elobixibat: An inhibitor of the ileal bile acid transporter.

Sodium picosulfate: A stimulant laxative similar to this compound in its mechanism of action.

This compound’s unique combination of stimulating colonic motility and increasing fluid secretion distinguishes it from these other compounds.

Propriétés

IUPAC Name |

[4-[(4-acetyloxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c1-15(24)26-19-10-6-17(7-11-19)22(21-5-3-4-14-23-21)18-8-12-20(13-9-18)27-16(2)25/h3-14,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOITXIGCFIULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022681 | |

| Record name | Bisacodyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.2 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in water and alkaline solvents. Soluble in acids, alcohol, acetone, propylene glycol and other organic solvents., 1 G SOL IN 210 ML ALCOHOL, 2.5 ML CHLOROFORM, 275 ML ETHER | |

| Record name | SID855868 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | BISACODYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.8X10-8 mm Hg at 25 °C /Estimated/ | |

| Record name | BISACODYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Bisacodyl is deacetylated to the active bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) by an intestinal deacetylase. BHPM can stimulate parasympathetic nerves in the colon directly to increase motility and secretions. Bisacodyl stimulates adenylate cyclase, increasing cyclic AMP, leading to active transport of chloride and bicarbonate out of cells. Sodium ions, potassium ions, and water passively leave the cell; while sodium and chloride ions are unable to be reabsorbed. Water is also be transported from the luminal side of cells into the vasculature by aquaporin 3. Bisacodyl decreases expression of aquaporin 3, preventing water from moving into the vasculature, which may contribute to increased water in the colon. Bisacodyl directly stimulates parasympathetic nerves in the colon, stimulating contraction of longitudinal smooth muscle but not circular smooth muscle., Bisacodyl is a stimulant laxative, ... acting directly on the colonic mucosa-where it stimulates sensory nerve endings to produce parasympathetic reflexes resulting in increased peristaltic contractions of the colon. The contact action of the drug is restricted to the colon, and motility of the small intestine is not appreciably influenced., /Bisacodyl/ increases water retention in the stool by coating surfaces of stool and intestines with a water-immisicible film. Lubricant effect eases passage of contents through intestines. Emulsification of lubricant tends to enhance its ability to soften stool mass. /Laxatives/, Recent studies show that these drugs alter fluid and electrolyte absorption producing net intestinal fluid accumulation and laxation. Some of these drugs may directly stimulate active intestinal ion secretion. Increased concentrations of cyclic 3',5'-adenosine monophosphate (cAMP), occurring in colonic mucosa cells following administration of stimulant laxatives, may alter the permeability of these cells and mediate active ion secretion thereby producing net fluid accumulation and laxative action. /Stimulant Laxatives/, Bisacodyl caused dose-dependent contractions in isolated guinea pig ileum & taenia coli which was not prevented by atropine or pheniramine. It prevented acetylcholine- & histamine-induced contractions. Bisacodyl-induced contractions were not caused by a decrease in endogenous cyclic amp level. However, both endogenous cyclic amp & verapamil (a calcium transport inhibitor) inhibited bisacodyl-induced contractions, suggesting site of action on calcium-dependent contractile system of smooth muscle cells., Intestinal secretagogues as well as the laxative, bisacodyl, raise the K+ efflux rate across the mucosal border by 200-300%. Results suggest that laxatives may increase rate of K+ secretion into the colonic lumen by raising the K+ permeability of the mucosal border. | |

| Record name | Bisacodyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BISACODYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE TO OFF-WHITE CRYSTALLINE POWDER IN WHICH PARTICLES HAVING LONGEST DIAMETER SMALLER THAN 50 MICRONS PREDOMINATE, Crystals | |

CAS No. |

603-50-9 | |

| Record name | Bisacodyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisacodyl [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisacodyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bisacodyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(2-pyridinylmethylene)bis-, 1,1'-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisacodyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bisacodyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISACODYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X0709Y6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BISACODYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

138 °C | |

| Record name | Bisacodyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BISACODYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

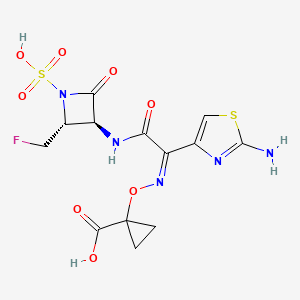

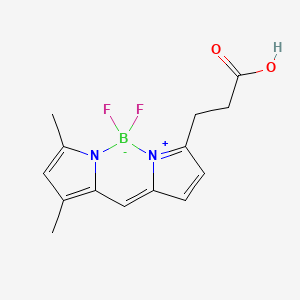

![7-[(3aR,4R,7aS)-4-amino-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B1667347.png)

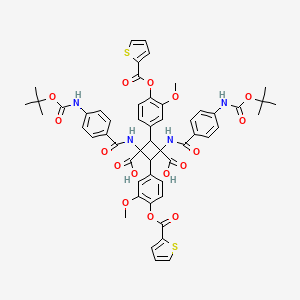

![2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B1667356.png)